Prima-1

Übersicht

Beschreibung

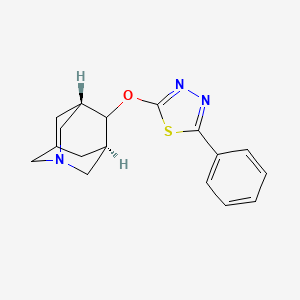

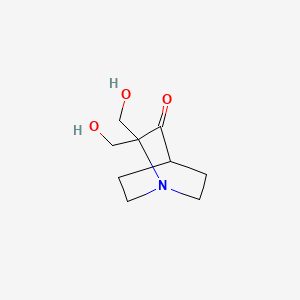

PRIMA-1, also known as 2,2-bis(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-one, is a small molecule compound that has garnered significant attention in the field of cancer research. It is primarily known for its ability to reactivate mutant p53 proteins, which are commonly found in various human cancers. By restoring the normal function of p53, this compound induces apoptosis in cancer cells, making it a promising candidate for cancer therapy .

Wissenschaftliche Forschungsanwendungen

PRIMA-1 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

Medizin: this compound wird als potenzieller Therapeutikum für verschiedene Krebsarten, einschließlich Bauchspeicheldrüsen-, Brust- und Eierstockkrebs, untersucht. .

5. Wirkmechanismus

This compound übt seine Wirkung durch Reaktivierung mutierter p53-Proteine aus. Die Verbindung wird in aktive Metaboliten umgewandelt, die kovalente Addukte mit Thiolgruppen in der Core-Domäne des mutierten p53 bilden. Diese kovalente Modifikation stellt die Wildtyp-Konformation von p53 wieder her, wodurch es an die DNA binden und die Transkription von Zielgenen aktivieren kann, die an der Zellzyklusarretierung und Apoptose beteiligt sind. Die Reaktivierung von p53 führt zur Induktion pro-apoptotischer Signalwege, was letztendlich zum Tod von Krebszellen führt .

Wirkmechanismus

Target of Action

Prima-1 primarily targets the p53 protein , specifically the mutant form of p53 . The p53 protein, often referred to as the “guardian of the genome”, plays a crucial role in preventing cancer formation by triggering cell-cycle arrest and apoptosis when genetic damage is detected .

Mode of Action

This compound acts by restoring the mutant p53 protein to its wild-type state . It achieves this by modifying thiol groups in the core domains of the protein . This restoration enables the p53 protein to resume its role in inducing apoptosis, thereby preventing superfluous cell proliferation .

Biochemical Pathways

The restoration of the mutant p53 protein by this compound affects the apoptosis pathway . The reactivated p53 protein can induce apoptosis, leading to the death of cancer cells . This action on the apoptosis pathway and its downstream effects contribute to the anti-cancer effects of this compound .

Pharmacokinetics

It is noted that this compound has entered stage ii clinical trials , indicating that its pharmacokinetic properties are likely being thoroughly investigated.

Result of Action

The primary result of this compound’s action is the induction of apoptosis in cancer cells . By restoring the mutant p53 protein, this compound enables the protein to trigger apoptosis, leading to the death of cancer cells . This effect is well-documented across different cancer models .

Action Environment

It is worth noting that the effectiveness of this compound may vary depending on the specific type of cancer and the presence of mutant p53

Biochemische Analyse

Biochemical Properties

Prima-1 interacts with the core domains of the p53 protein, specifically modifying thiol groups . This modification is believed to restore the mutant p53, enabling it to resume its role in the apoptosis pathway .

Cellular Effects

This compound has been shown to selectively induce apoptosis and cell cycle arrest in p53 mutant cells . It influences cell function by restoring the activity of the mutant p53, which in turn triggers apoptosis and inhibits cell proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves the reactivation of mutant p53 proteins. This compound modifies thiol groups in the core domains of the p53 protein, which is believed to restore its native conformation and function . This restoration allows p53 to bind to DNA and activate the transcription of target genes involved in apoptosis and cell cycle arrest .

Temporal Effects in Laboratory Settings

This compound has been shown to induce apoptosis in various cancer models, demonstrating its effectiveness over time . Questions have been raised about its long-term efficacy and potential resistance mechanisms .

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models are not mentioned in the available literature, it is known that this compound has entered Stage II clinical trials . This suggests that its dosage and effects are being actively studied in preclinical and clinical settings.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: PRIMA-1 kann durch einen mehrstufigen chemischen Prozess synthetisiert werden. Die Synthese beinhaltet typischerweise die Reaktion von 2,2-Bis(hydroxymethyl)propionsäure mit Ammoniak, um die bicyclische Struktur zu bilden. Die Reaktionsbedingungen erfordern oft kontrollierte Temperaturen und die Verwendung spezifischer Katalysatoren, um die korrekte Bildung der Azabicyclostruktur zu gewährleisten .

Industrielle Produktionsverfahren: Während detaillierte industrielle Produktionsverfahren urheberrechtlich geschützt sind, beinhaltet der allgemeine Ansatz die Skalierung des Laborsyntheseprozesses. Dies beinhaltet die Optimierung der Reaktionsbedingungen, die Verwendung von Reagenzien in Industriequalität und den Einsatz von großtechnischen Reaktoren, um this compound in großen Mengen zu produzieren. Qualitätskontrollmaßnahmen sind entscheidend, um die Reinheit und Wirksamkeit der Verbindung zu gewährleisten .

Analyse Chemischer Reaktionen

Reaktionstypen: PRIMA-1 unterliegt hauptsächlich Reaktionen, die seine Hydroxymethylgruppen und die Azabicyclostruktur betreffen. Zu diesen Reaktionen gehören:

Oxidation: this compound kann oxidiert werden, um entsprechende Ketone oder Aldehyde zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine reduzierte Form umwandeln, die möglicherweise unterschiedliche biologische Aktivitäten aufweist.

Substitution: Die Hydroxymethylgruppen können Substitutionsreaktionen mit verschiedenen Nucleophilen eingehen, was zur Bildung von Derivaten mit potenziell verbesserten Eigenschaften führt

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Nucleophile wie Amine, Thiole und Alkohole können unter milden Bedingungen mit this compound reagieren, um substituierte Produkte zu bilden

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation zu Ketonen oder Aldehyden führen, während Substitutionsreaktionen eine Vielzahl von Derivaten mit modifizierten biologischen Aktivitäten erzeugen können .

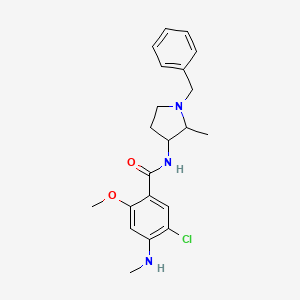

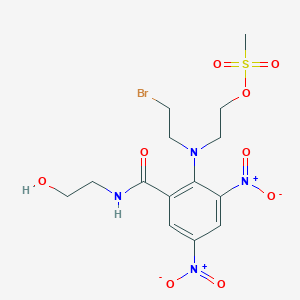

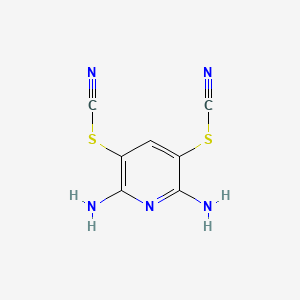

Vergleich Mit ähnlichen Verbindungen

PRIMA-1 ist einzigartig in seiner Fähigkeit, gezielt mutierte p53-Proteine anzusprechen und zu reaktivieren. Zu ähnlichen Verbindungen gehören:

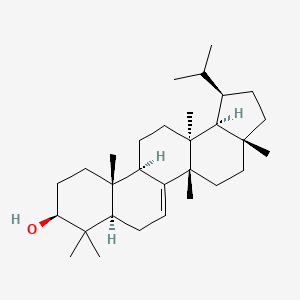

APR-246 (PRIMA-1Met): Ein methyliertes Analogon von this compound, das eine erhöhte Wirksamkeit bei der Reaktivierung mutierten p53 und der Induktion von Apoptose in Krebszellen gezeigt hat

Im Vergleich zu diesen Verbindungen zeichnet sich this compound durch seinen spezifischen Mechanismus der kovalenten Modifikation von mutiertem p53 aus, der seine Wildtyp-Konformation und -funktion direkt wiederherstellt .

Eigenschaften

IUPAC Name |

2,2-bis(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c11-5-9(6-12)8(13)7-1-3-10(9)4-2-7/h7,11-12H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFBVBRVVOPAAFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(=O)C2(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50204637 | |

| Record name | 2,2-bis(hydroxymethyl)-1-azabicyclo(2,2,2,)octan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50204637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5608-24-2 | |

| Record name | 2,2-bis(hydroxymethyl)-1-azabicyclo(2,2,2,)octan-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005608242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | prima-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281668 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-bis(hydroxymethyl)-1-azabicyclo(2,2,2,)octan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50204637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PRIMA-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-BIS(HYDROXYMETHYL)-1-AZABICYCLO(2,2,2,)OCTAN-3-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GHC34M30BG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

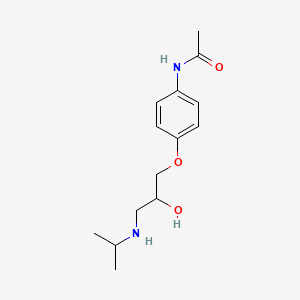

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.